molecular formula C15H17NO2 B1208250 N-mesityl-2-methyl-3-furamide

N-mesityl-2-methyl-3-furamide

Cat. No.: B1208250
M. Wt: 243.3 g/mol
InChI Key: LSIWXDPULIKEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-methyl-3-furamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a trimethylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-methyl-3-furamide typically involves the reaction of 2-methyl-3-furancarboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-mesityl-2-methyl-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-mesityl-2-methyl-3-furamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,4,6-trimethylphenyl)-1-piperidineacetamide
  • 2-methyl-N-(2,4,6-trimethylphenyl)-1-naphthalenecarboxamide
  • 2-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,3-benzoxazol-5-amine

Uniqueness

N-mesityl-2-methyl-3-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The trimethylphenyl group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide

InChI

InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17)

InChI Key

LSIWXDPULIKEFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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